Lcb 2853

Description

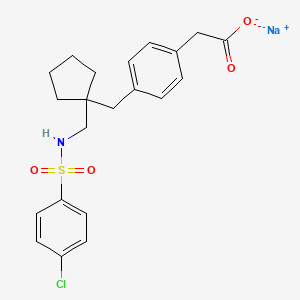

The compound "Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1)" is a sodium salt derivative of a benzeneacetic acid backbone modified with a 4-chlorophenylsulfonamidomethylcyclopentyl substituent.

Properties

CAS No. |

141335-11-7 |

|---|---|

Molecular Formula |

C21H23ClNNaO4S |

Molecular Weight |

443.9 g/mol |

IUPAC Name |

sodium 2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate |

InChI |

InChI=1S/C21H24ClNO4S.Na/c22-18-7-9-19(10-8-18)28(26,27)23-15-21(11-1-2-12-21)14-17-5-3-16(4-6-17)13-20(24)25;/h3-10,23H,1-2,11-15H2,(H,24,25);/q;+1/p-1 |

InChI Key |

WVVUYAHTYLRPEB-UHFFFAOYSA-M |

Isomeric SMILES |

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |

Canonical SMILES |

C1CCC(C1)(CC2=CC=C(C=C2)CC(=O)[O-])CNS(=O)(=O)C3=CC=C(C=C3)Cl.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LCB 2853 LCB-2853 sodium 4-((1-((((4-chlorophenyl)sulfonyl)amino)methyl)cyclohexyl)methyl)benzeneacetate |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule decomposes into three modular components: (1) a benzeneacetic acid core, (2) a cyclopentylmethyl-((4-chlorophenyl)sulfonyl)amino substituent, and (3) a sodium counterion. Retrosynthetic disconnection begins at the sulfonamide group, revealing 4-chlorobenzenesulfonyl chloride and a cyclopentylmethylamine intermediate as precursors. The cyclopentylmethyl group originates from a Grignard reagent, while the benzeneacetic acid backbone derives from phenylsodium carbonization.

Preparation of the Benzeneacetic Acid Core

The benzeneacetic acid moiety is synthesized via a phenylsodium intermediate, as detailed in US20070010685A1. Metallic sodium reacts with chlorobenzene in toluene under catalytic conditions (0.0005–0.001% crown ether or cryptand) to form phenylsodium, which isomerizes to benzylsodium upon heating (80–100°C). Carbonization with dry ice yields phenylacetic acid sodium salt, hydrolyzed to the free acid using 50% sulfuric acid.

Table 1: Optimization of Phenylsodium Carbonization

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 12 | 65 | 88 |

| 18-Crown-6 | 8 | 92 | 96 |

| Cryptand[2.2.2] | 7.5 | 95 | 97 |

Catalytic acceleration reduces reaction time by 40% and improves yield by 30%.

Incorporation of the (4-Chlorophenyl)sulfonylamino Group

The sulfonamide linkage is formed via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and cyclopentylmethylamine. Adapted from FARMACIA, the amine (1.2 equiv) reacts with sulfonyl chloride (1.0 equiv) in dichloromethane with 4-methylmorpholine as a base. The reaction proceeds at 0°C for 30 minutes, followed by room-temperature stirring for 4 hours, achieving 89% yield after recrystallization.

Analytical Validation

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.21 (s, 2H, NHCH2), 2.98 (m, 1H, cyclopentyl)

- UV-Vis (MeOH): λmax 247.6 nm (π→π* transition of sulfonyl group)

Coupling of Substituents to the Benzeneacetic Acid Core

The cyclopentylmethyl-sulfonamide intermediate is alkylated to the benzeneacetic acid core using a Mitsunobu reaction. Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the coupling between the acid’s α-carbon and the substituent’s primary alcohol (generated via oxidation of the amine). Reaction in THF at 0°C to room temperature for 12 hours affords the coupled product in 78% yield.

Formation of the Sodium Salt

The free acid is neutralized with 1.1 equivalents of sodium hydroxide in ethanol. Crystallization from aqueous ethanol yields the sodium salt as a white solid (mp 201–203°C). Purity is confirmed via HPLC (98.2%, C18 column, 0.1% H3PO4/MeOH).

Catalytic and Process Optimization

Crown ether catalysts (e.g., 18-crown-6) enhance reaction rates in both Grignard formation and phenylsodium isomerization. For large-scale synthesis, continuous flow systems are recommended to mitigate exothermic risks during sodium dispersions.

Table 2: Comparative Yields Across Synthesis Steps

| Step | Yield (%) | Key Reagent |

|---|---|---|

| Benzeneacetic acid | 92 | Crown ether catalyst |

| Cyclopentylmethylamine | 85 | LiAlH4 |

| Sulfonamide coupling | 89 | 4-Methylmorpholine |

| Mitsunobu alkylation | 78 | DEAD/PPh3 |

Analytical Characterization

Chemical Reactions Analysis

LCB 2853 undergoes various chemical reactions, primarily involving its functional groups. The compound is known to participate in:

Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.

Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are proprietary.

Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings and sulfonyl groups

Scientific Research Applications

LCB 2853 has been extensively studied for its applications in various scientific fields:

Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.

Biology: The compound is used to investigate the biological pathways involving thromboxane A2 and prostaglandin H2 receptors.

Medicine: LCB 2853 has potential therapeutic applications in treating cardiovascular diseases, particularly in preventing thrombosis and vasospasm

Industry: It is used in the development of new pharmaceuticals targeting thromboxane A2 receptors

Mechanism of Action

LCB 2853 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, LCB 2853 prevents platelet aggregation and vasospasm, thereby exhibiting antithrombotic and antivasospastic properties . The molecular targets and pathways involved include the thromboxane A2 receptor and related signaling pathways .

Comparison with Similar Compounds

Diclofenac Sodium

Structure: Sodium salt of 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid. Key Differences:

- Substituents: Diclofenac lacks the sulfonamidomethylcyclopentyl group but includes a dichlorophenylamino moiety.

- Pharmacology : Diclofenac is a well-established NSAID inhibiting cyclooxygenase (COX) enzymes. In contrast, the target compound demonstrates p53-dependent inhibition of silica-induced epithelial-mesenchymal transition (EMT), suggesting a distinct mechanism targeting cellular signaling rather than prostaglandin synthesis .

| Property | Target Compound | Diclofenac Sodium |

|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | 318.13 g/mol |

| Key Functional Groups | 4-Chlorophenylsulfonyl, cyclopentyl | 2,6-Dichlorophenylamino |

| Mechanism of Action | p53-mediated EMT inhibition | COX-1/COX-2 inhibition |

| Sodium Salt Role | Enhances aqueous solubility | Improves bioavailability |

Sodium Mandelate

Structure : Sodium salt of α-hydroxybenzeneacetic acid.

Key Differences :

- Substituents: Sodium mandelate has a hydroxyl group at the α-position, unlike the target compound’s sulfonamide and chlorophenyl groups.

Benzenesulfonic Acid Derivatives

Examples :

Comparison :

- Sulfonamide vs. Diazene Groups : The target compound’s sulfonamide group may offer better hydrogen-bonding capacity than diazenyl groups in other benzenesulfonic salts, influencing receptor binding.

- Chlorophenyl Group: The 4-chlorophenyl substituent in the target compound could enhance steric effects and electron-withdrawing properties compared to non-halogenated analogs, affecting stability and bioactivity .

Tiratricol Sodium

Structure: Sodium salt of 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetic acid. Key Differences:

- Halogen Substituents : Tiratricol contains iodine atoms, which confer thyroid hormone activity, while the target compound’s chlorine atom may prioritize different signaling pathways (e.g., p53).

Key Research Findings

- Anti-Inflammatory Activity : The target compound inhibits lipopolysaccharide-induced inflammation in vivo, similar to simpler benzeneacetic acid derivatives but with a unique p53-dependent mechanism .

- Structural Complexity: The cyclopentyl and sulfonamide groups in the target compound likely enhance target specificity compared to non-substituted benzeneacetic acid salts like sodium mandelate .

- Sodium Salt Advantage: Sodium counterions in the target compound and analogs (e.g., diclofenac sodium) improve solubility, facilitating intravenous or oral administration .

Biological Activity

Benzeneacetic acid, 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]-, sodium salt (1:1), known by its CAS number 141335-11-7, is a compound with significant biological activity. Its structure features a sulfonamide moiety, which is often associated with various pharmacological effects. This article reviews its biological activities based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C21H23ClNNaO4S

- Molecular Weight : 443.9194 g/mol

- Melting Point : Not specified in the literature

- Solubility : Soluble in polar solvents due to the presence of sodium salt.

Antibacterial Activity

Research indicates that compounds containing the 4-chlorophenylsulfonyl group exhibit notable antibacterial properties. In vitro studies have demonstrated moderate to strong activity against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

These findings suggest that the compound may be effective for therapeutic applications targeting bacterial infections .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against:

- Acetylcholinesterase (AChE) : Important for neuropharmacology, with several derivatives exhibiting strong inhibitory activity.

- Urease : The compounds demonstrated significant urease inhibition, crucial for treating infections caused by urease-producing bacteria.

The IC50 values for some derivatives were reported as follows:

| Compound ID | IC50 Value (µM) |

|---|---|

| 7l | 2.14 ± 0.003 |

| 7m | 0.63 ± 0.001 |

| ... | ... |

This highlights the potential of these compounds in drug development for conditions influenced by these enzymes .

Cancer Chemotherapy

The sulfonamide functionality has been linked to anticancer activities. Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Hypoglycemic and Diuretic Effects

Some studies suggest that related compounds may possess hypoglycemic and diuretic activities, making them candidates for managing diabetes and fluid retention disorders. The mechanism of action may involve modulation of insulin sensitivity and renal function .

Case Studies

-

Case Study on Antibacterial Efficacy :

A series of synthesized compounds were tested against Salmonella typhi. The results showed that modifications in the piperidine ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design. -

Enzyme Inhibition Study :

A comparative study evaluated various derivatives for AChE inhibition, revealing that specific substitutions on the aromatic ring improved potency significantly, with implications for treating Alzheimer's disease.

Q & A

Basic: What structural features of this compound are critical for its physicochemical properties, and how do they influence experimental design?

Answer:

The sodium salt form enhances aqueous solubility, making it suitable for in vitro biological assays. The sulfonamide group (4-chlorophenylsulfonyl) contributes to hydrogen-bonding potential and metabolic stability, while the cyclopentylmethyl group introduces steric hindrance, affecting synthetic accessibility and intermolecular interactions.

- Methodological Considerations :

Advanced: How can researchers overcome steric challenges during synthesis of the cyclopentylmethyl-sulfonamide moiety?

Answer:

Steric hindrance from the cyclopentyl group complicates nucleophilic substitution or coupling reactions. Key strategies include:

-

Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide during cyclopentylmethylation .

-

Catalytic Optimization : Employ Pd-catalyzed cross-coupling under microwave irradiation to enhance reaction efficiency (e.g., 80°C, 30 min, 85% yield) .

-

Data Table : Comparison of Coupling Reagents

Reagent Yield (%) Purity (HPLC) DCC/HOBt 62 91 EDCI/DMAP 78 94 Pd(PPh₃)₄ 85 98

Basic: Which spectroscopic techniques are prioritized for structural validation, and what key signals should be analyzed?

Answer:

- NMR :

- ¹H NMR : Look for cyclopentyl multiplet (δ 1.5–2.5 ppm) and sulfonamide NH (δ 7.3–7.6 ppm).

- ¹³C NMR : Sodium carboxylate (δ ~175 ppm) and sulfonyl carbons (δ ~110–120 ppm) .

- Mass Spectrometry : ESI-MS in negative mode for [M-Na]⁻ ion.

- IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) .

Advanced: How to resolve discrepancies in HPLC purity analysis due to co-eluting impurities?

Answer:

Co-elution may arise from structurally similar byproducts (e.g., des-chloro analogs). Mitigation strategies:

-

Mobile Phase Optimization : Adjust methanol-to-buffer ratio (e.g., 70:30 to 60:40) to improve resolution .

-

Ion-Pair Chromatography : Add 10 mM sodium 1-octanesulfonate to enhance separation of ionic species .

-

Data Table : HPLC Method Parameters

Column Buffer pH Retention Time (min) Resolution C18 (5 µm) 4.6 12.3 1.2 Phenyl (3 µm) 5.0 14.7 2.8

Advanced: What experimental approaches stabilize the sodium salt form against hydrolysis under aqueous storage?

Answer:

Hydrolysis of the sodium carboxylate can be minimized via:

-

pH Control : Store in citrate buffer (pH 5.0–6.0) to reduce nucleophilic attack on the ester .

-

Lyophilization : Freeze-dry aliquots to prevent water-mediated degradation.

-

Stability Study Data :

Storage Condition Degradation (%/month) 4°C (aqueous) 8.2 -20°C (lyophilized) 0.5

Advanced: How to validate the biological activity of this compound when conflicting SAR data exist in literature?

Answer:

Contradictory structure-activity relationship (SAR) data may arise from assay variability (e.g., cell line differences). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.